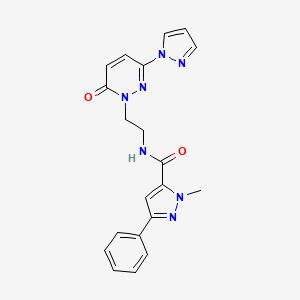

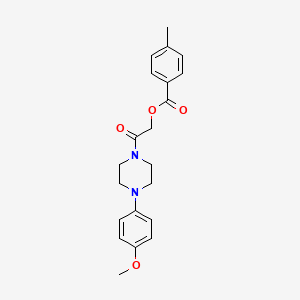

N-(4-isopropylphenyl)cyclopropanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-isopropylphenyl)cyclopropanesulfonamide, also known as S-Zopiclone, is a synthetic compound that belongs to the class of cyclopropane-containing sulfonamides. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various medical fields.

Applications De Recherche Scientifique

Synthesis and Catalysis

N-(4-isopropylphenyl)cyclopropanesulfonamide is integral to the development of novel synthetic methodologies and catalysis. Its structure is pivotal in the design of thiol-activated sources of sulfur dioxide (SO₂), demonstrating significant antimycobacterial properties, surpassing those of clinical agents like isoniazid in inhibiting Mycobacterium tuberculosis (Malwal et al., 2012). Furthermore, palladium(0) catalyzed nucleophilic substitutions of cyclopropanes highlight its potential in creating building blocks of high synthetic value, offering pathways for regioselective modifications and the synthesis of cyclopropane derivatives (Stolle et al., 1992).

Material Science and Polymers

In material science, derivatives of this compound contribute to advancements in polymer technology. For instance, locally and densely sulfonated poly(ether sulfone)s, prepared through specific sulfonation processes, have shown promise for fuel cell applications due to their phase-separated structures, which facilitate efficient proton conduction. This development underscores the potential of sulfonamide derivatives in enhancing the functionality of polymeric materials for energy applications (Matsumoto et al., 2009).

Medicinal Chemistry

The relevance of this compound extends to medicinal chemistry, where its structural motifs are explored for designing enzyme inhibitors. Carbonic anhydrase inhibitors, for example, employ sulfonamide and bis-sulfonamide frameworks for targeting various isoforms of this enzyme, crucial in physiological processes such as respiration and pH regulation. This research avenue provides insights into the development of selective inhibitors for therapeutic applications, demonstrating the compound's role in the synthesis of biologically active molecules (Winum et al., 2006).

Organic Chemistry and Drug Synthesis

In organic chemistry, the structural characteristics of this compound facilitate the synthesis of complex molecules. Its application in asymmetric cyclopropanations, for instance, contributes to the enantioselective synthesis of cyclopropane derivatives, a critical step in the production of various pharmaceuticals. This showcases the compound's significance in enhancing the stereoselectivity and efficiency of synthetic processes (Davies et al., 1996).

Propriétés

IUPAC Name |

N-(4-propan-2-ylphenyl)cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c1-9(2)10-3-5-11(6-4-10)13-16(14,15)12-7-8-12/h3-6,9,12-13H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKPTVVORIOMHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

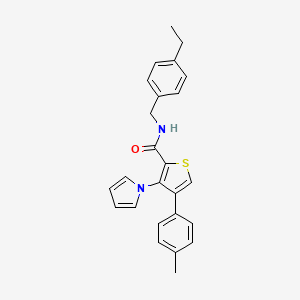

![8-ethoxy-5-(4-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2557513.png)

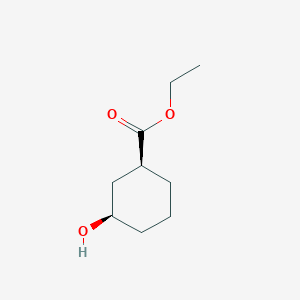

![N-(4-fluorobenzyl)-4-(6-nitrobenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2557515.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2557523.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde O-methyloxime](/img/structure/B2557526.png)